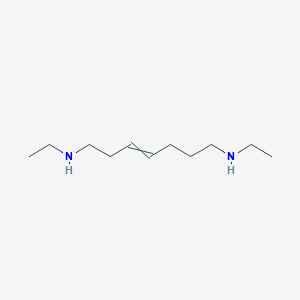
N~1~,N~7~-Diethylhept-3-ene-1,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~7~-Diethylhept-3-ene-1,7-diamine is an organic compound characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 1 and 7 of a hept-3-ene backbone. This compound is part of the diamine family, which is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~7~-Diethylhept-3-ene-1,7-diamine typically involves the alkylation of hept-3-ene-1,7-diamine with ethyl halides under basic conditions. A common method includes the reaction of hept-3-ene-1,7-diamine with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete alkylation.
Industrial Production Methods
On an industrial scale, the production of N1,N~7~-Diethylhept-3-ene-1,7-diamine may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~7~-Diethylhept-3-ene-1,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the ethyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Amine oxides, nitroso derivatives
Reduction: Secondary amines
Substitution: Various substituted diamines depending on the reagents used
Scientific Research Applications
N~1~,N~7~-Diethylhept-3-ene-1,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~7~-Diethylhept-3-ene-1,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. Additionally, it may participate in signaling pathways by interacting with cellular receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,7-heptanediamine
- N,N-Diethylethane-1,2-diamine
- N1-guanyl-1,7-diamine-heptane
Uniqueness
N~1~,N~7~-Diethylhept-3-ene-1,7-diamine is unique due to its specific structural features, including the presence of ethyl groups at both nitrogen atoms and the hept-3-ene backbone. This structural configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
62578-07-8 |
|---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N,N'-diethylhept-3-ene-1,7-diamine |
InChI |
InChI=1S/C11H24N2/c1-3-12-10-8-6-5-7-9-11-13-4-2/h5-6,12-13H,3-4,7-11H2,1-2H3 |
InChI Key |
VFOYCICCIACMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC=CCCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















